![molecular formula C18H29NOS B14408485 (8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine] CAS No. 81142-76-9](/img/structure/B14408485.png)
(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,2,3]oxathiazolidine] is a complex organic compound characterized by its unique spiro structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,2,3]oxathiazolidine] involves multiple steps, including cyclization and spiro formation. The reaction conditions typically require specific catalysts and reagents to ensure the correct stereochemistry is achieved. For instance, the use of strong acids or bases can facilitate the cyclization process, while protecting groups may be necessary to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,2,3]oxathiazolidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,2,3]oxathiazolidine] is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The unique structural features of (8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,2,3]oxathiazolidine] allow for the design of drugs with specific mechanisms of action, targeting various diseases and conditions.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers, where specific chemical and physical characteristics are required.
Wirkmechanismus
The mechanism of action of (8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,2,3]oxathiazolidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (8R,9S,10R,13S,14S)-10,13-Dimethylspiro[7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthrene-6,2’-oxirane]-3,17(10H,14H)-dione
- (8R,9S,10R,13S,14S)-10,13-Dimethyl-7,8,9,11,12,13,15,16-octahydro-10H-cyclopenta[a]phenanthrene-3,6,17(14H)-trione
- (3R,5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E)-5-methyl-3-hexen-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol
Uniqueness
What sets (8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5’-[1,2,3]oxathiazolidine] apart from similar compounds is its spiro structure, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
81142-76-9 |
|---|---|
Molekularformel |
C18H29NOS |
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
(8R,9R,10S,13S,14S)-spiro[1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydrocyclopenta[a]phenanthrene-17,5'-oxathiazolidine] |
InChI |
InChI=1S/C18H29NOS/c1-2-4-13-12(3-1)5-6-15-14(13)7-8-17-16(15)9-10-18(17)11-19-21-20-18/h12-17,19H,1-11H2/t12?,13-,14+,15+,16-,17-,18?/m0/s1 |
InChI-Schlüssel |
FWRVZKRUVSHCMR-OJIMNTFYSA-N |
Isomerische SMILES |
C1CCC2CC[C@@H]3[C@@H]([C@H]2C1)CC[C@H]4[C@H]3CCC45CNSO5 |
Kanonische SMILES |
C1CCC2C(C1)CCC3C2CCC4C3CCC45CNSO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


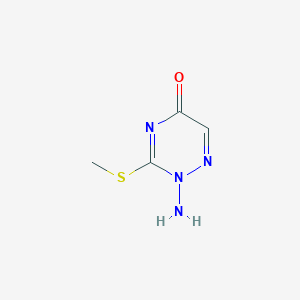
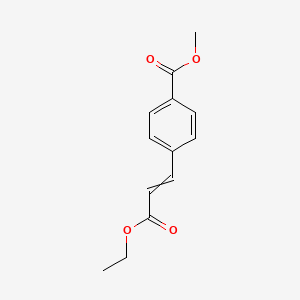

![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)
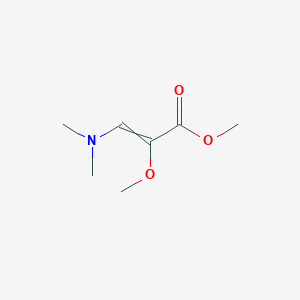




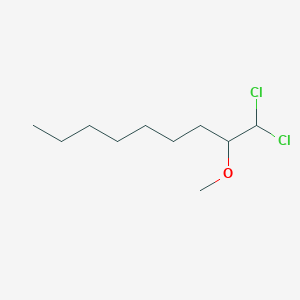
![N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14408479.png)
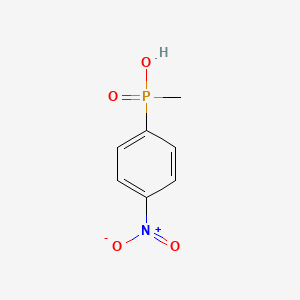
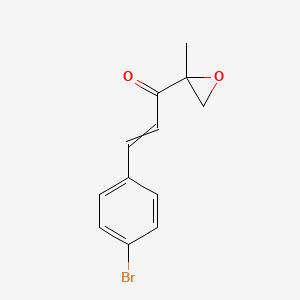
![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)
